molecular formula C11H12N8O2 B2818392 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034325-84-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2818392
CAS-Nummer: 2034325-84-1
Molekulargewicht: 288.271
InChI-Schlüssel: IGCJNOCHBWCCNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N8O2 and its molecular weight is 288.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure that combines a methoxy-substituted triazolo-pyridazine core with a triazole and carboxamide moiety. This structural diversity may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step procedures. Common methods include:

  • Cyclization : Involves the reaction of hydrazine derivatives with dicarbonyl compounds.
  • Reagents : Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The mechanism of action for this compound may involve:

  • Inhibition of Oncogenes : The compound interacts with BET proteins to inhibit oncogene expression such as c-Myc.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cell lines.

Anticancer Properties

Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineGI% ValueIC50 (μM)Mechanism
4gMCF729.080.163 ± 0.01Induces apoptosis via caspase activation
4aVarious55.840.283 ± 0.01Dual inhibition of c-Met and Pim-1

Compounds such as 4g have demonstrated significant inhibitory activity against c-Met and Pim-1 kinases, which are critical in cancer progression and therapy resistance .

Antimicrobial Activity

Additionally, derivatives of the compound have shown promising antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens:

Compound NameStructure FeaturesBiological Activity
SLU-2633Triazolopyridazine coreAntiparasitic
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial

Case Studies

Case Study 1: Antiproliferative Activity

A study focusing on the dual inhibition of c-Met and Pim-1 by this compound found that this compound significantly reduced cell viability in breast cancer cell lines. The mechanism involved apoptosis induction through increased caspase activity and modulation of the PI3K-Akt-mTOR pathway .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial potential of similar triazolo-pyridazine derivatives against bacterial strains. The results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Eigenschaften

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8O2/c1-18-6-7(13-17-18)11(20)12-5-9-15-14-8-3-4-10(21-2)16-19(8)9/h3-4,6H,5H2,1-2H3,(H,12,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJNOCHBWCCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.